5-Hydroxy Rosiglitazone-d4

Overview

Description

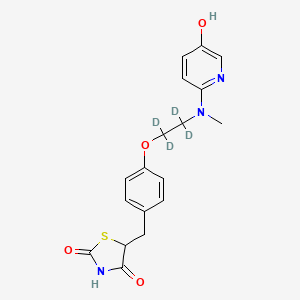

5-Hydroxy Rosiglitazone-d4 is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidine ring, a pyridine moiety, and deuterium atoms. The presence of deuterium atoms can influence the compound’s chemical properties, making it a subject of interest in research.

Mechanism of Action

Target of Action

5-Hydroxy Rosiglitazone-d4, a deuterium labeled derivative of Rosiglitazone , primarily targets the peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . PPARγ is an intracellular receptor class that plays a crucial role in regulating lipid and glucose metabolism .

Mode of Action

this compound acts as a highly selective and potent agonist at PPARγ in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . It improves target cell response to insulin without increasing pancreatic insulin secretion . The activation of PPARγ influences the production of a number of gene products involved in glucose and lipid metabolism .

Biochemical Pathways

The activation of PPARγ by this compound leads to an increase in insulin sensitivity and a decrease in blood glucose levels . This is achieved by influencing the production of proteins involved in glucose and lipid metabolism .

Pharmacokinetics

The plasma concentrations of Rosiglitazone, the parent compound of this compound, increase proportionally with dose over the therapeutic range . The absolute bioavailability of the drug is approximately 99% following an oral dose . Rosiglitazone is extensively metabolized via N-demethylation and hydroxylation predominantly via the cytochrome P450 (CYP) enzyme CYP2C8 .

Result of Action

The primary result of this compound action is the improvement of glycemic control in adults with type 2 diabetes mellitus . By acting as a potent agonist at PPARγ, it helps to lower blood glucose by improving the insulin sensitivity of the liver and peripheral tissues .

Preparation Methods

The synthesis of 5-Hydroxy Rosiglitazone-d4 involves several steps. One common synthetic route includes the following steps:

Formation of the thiazolidine ring: This can be achieved through the reaction of a suitable amine with a thioester or a thiolactone under acidic or basic conditions.

Introduction of the pyridine moiety: This step involves the coupling of the thiazolidine intermediate with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Incorporation of deuterium atoms: Deuterium atoms can be introduced through the use of deuterated reagents or solvents during the synthesis.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

5-Hydroxy Rosiglitazone-d4 can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the pyridine moiety can be oxidized to form a ketone or aldehyde under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound’s unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.

Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar compounds to 5-Hydroxy Rosiglitazone-d4 include other thiazolidine derivatives and pyridine-containing compounds. Some examples are:

Thiazolidinediones: These compounds are known for their antidiabetic properties and include drugs like pioglitazone and rosiglitazone.

Pyridine derivatives: Compounds like nicotinamide and pyridoxine (vitamin B6) are well-known for their biological activities.

The uniqueness of this compound lies in its combination of these two moieties and the presence of deuterium atoms, which can impart distinct chemical and biological properties.

Biological Activity

5-Hydroxy Rosiglitazone-d4 is a deuterium-labeled derivative of 5-Hydroxy Rosiglitazone, belonging to the thiazolidinedione class of drugs. This compound is primarily utilized in pharmacological research to study the metabolic pathways and pharmacokinetics of Rosiglitazone, an antidiabetic medication known for enhancing insulin sensitivity. The molecular formula of this compound is CHDNO, with a molecular weight of approximately 377.45 g/mol .

Target and Mode of Action

this compound acts as a selective and potent agonist at the peroxisome proliferator-activated receptor gamma (PPAR-γ) in target tissues such as adipose tissue, skeletal muscle, and liver. Activation of PPAR-γ leads to increased insulin sensitivity and improved glucose uptake, thereby lowering blood glucose levels .

Biochemical Pathways

The compound influences several biochemical pathways:

- Insulin Sensitivity : Enhances glucose metabolism by promoting the uptake of glucose in peripheral tissues.

- Lipid Storage : Modulates lipid metabolism, contributing to improved overall metabolic health.

Glycemic Control

Research indicates that this compound exhibits biological activities similar to its parent compound, Rosiglitazone. Studies have shown that this compound effectively improves glycemic control in models of type 2 diabetes mellitus (T2DM). For instance, in vitro studies demonstrate significant reductions in fasting plasma glucose levels when administered .

| Study | Dosage | FPG Reduction (mmol/l) | Significance |

|---|---|---|---|

| Study A | 4 mg | -0.9 | P < 0.0003 |

| Study B | 8 mg | -2.0 | P < 0.0001 |

| Study C | 12 mg | -1.7 | P < 0.0001 |

Cardiovascular Outcomes

The cardiovascular effects of Rosiglitazone have been extensively studied, with mixed results regarding its safety profile. Notably, it has been associated with a reduction in cardiovascular mortality risk in certain populations, although concerns about myocardial infarction risks persist . The use of this compound allows researchers to investigate these cardiovascular outcomes without the confounding effects of metabolic variability attributed to non-deuterated compounds.

Case Studies

Several clinical trials have evaluated the impact of Rosiglitazone on cardiovascular health among patients with diabetes. For example:

- Veterans Affairs Diabetes Trial (VADT) : This study found that both doses of Rosiglitazone (4 mg and 8 mg) were associated with a lower risk of composite cardiovascular outcomes after adjusting for various risk factors .

- BARI 2D Trial : This trial indicated no significant increase in major ischemic cardiovascular events associated with Rosiglitazone treatment, suggesting potential cardiovascular benefits .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Dose-Proportionality : Plasma concentrations increase proportionally with dose within the therapeutic range.

- Stability and Tracking : The deuterated label allows for precise tracking in metabolic studies, facilitating a better understanding of its pharmacokinetics without altering biological activity significantly .

Properties

IUPAC Name |

5-[[4-[1,1,2,2-tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-21(16-7-4-13(22)11-19-16)8-9-25-14-5-2-12(3-6-14)10-15-17(23)20-18(24)26-15/h2-7,11,15,22H,8-10H2,1H3,(H,20,23,24)/i8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQGGZNSVNKGDU-LZMSFWOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)N(C)C3=NC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857836 | |

| Record name | 5-{[4-({2-[(5-Hydroxypyridin-2-yl)(methyl)amino](~2~H_4_)ethyl}oxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246817-46-8 | |

| Record name | 5-{[4-({2-[(5-Hydroxypyridin-2-yl)(methyl)amino](~2~H_4_)ethyl}oxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.